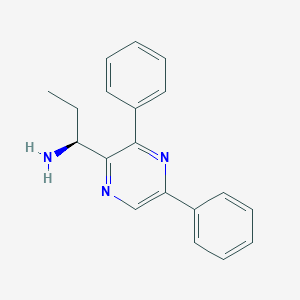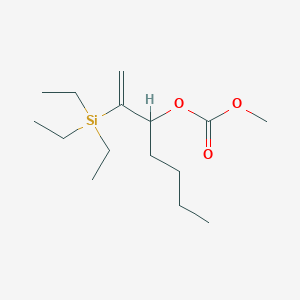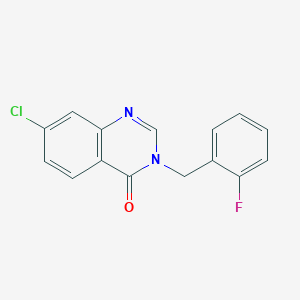
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a purine core substituted with an amino group and a butylphenyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the amino group at the 2-position and the butylphenyl group at the 8-position can be achieved through nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Catalysts and Reagents: Use of cost-effective and efficient catalysts.
Purification Techniques: Advanced methods like crystallization, distillation, and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
The major products depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Generally, it may:
Bind to Enzymes or Receptors: Affecting their activity.
Interfere with Nucleic Acid Synthesis: Due to its purine structure.
Modulate Signaling Pathways: By interacting with cellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylxanthine with stimulant properties.
Theobromine: A dimethylxanthine found in cocoa.
Uniqueness
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
Eigenschaften
Molekularformel |
C15H17N5O |
|---|---|
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
2-amino-8-(4-butylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H17N5O/c1-2-3-4-9-5-7-10(8-6-9)12-17-11-13(18-12)19-15(16)20-14(11)21/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21) |
InChI-Schlüssel |
KZMXDLHPPQUFFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)




![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)
